D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine
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Overview
Description
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: three D-alanine and two D-phenylalanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is coupled to the exposed amine group using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the remaining D-alanine residues.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced to yield individual amino acids.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free amino acids.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in bacterial cell wall synthesis and as a potential antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic peptide.
Industry: Utilized in the production of bioactive compounds and as a building block for more complex peptides
Mechanism of Action
The mechanism of action of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. In bacterial cell wall synthesis, it can inhibit enzymes like D-alanyl-D-alanine carboxypeptidase, preventing the formation of cross-links in the peptidoglycan layer. This inhibition disrupts cell wall integrity, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-D-alanyl-D-alanine: A shorter peptide with similar properties but lacking the phenylalanine residues.
D-Alanyl-D-phenylalanine: A simpler peptide with one D-alanine and one D-phenylalanine residue.
D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine: A peptide with five D-alanine residues.
Uniqueness
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is unique due to the presence of both D-alanine and D-phenylalanine residues, which confer distinct chemical and biological properties. The phenylalanine residues introduce aromaticity and potential for π-π interactions, enhancing its stability and functionality in various applications .
Properties
CAS No. |
644997-16-0 |
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Molecular Formula |
C27H35N5O6 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6/c1-16(28)23(33)29-17(2)24(34)30-18(3)25(35)31-21(14-19-10-6-4-7-11-19)26(36)32-22(27(37)38)15-20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15,28H2,1-3H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)(H,37,38)/t16-,17-,18-,21-,22-/m1/s1 |
InChI Key |
NXZAQPFOYCLQQP-XPFWREHLSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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